FR167344 free base

Description

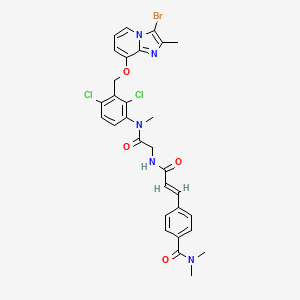

The compound 4-[(E)-3-[[2-[3-[(3-bromo-2-methylimidazo[1,2-a]pyridin-8-yl)oxymethyl]-2,4-dichloro-N-methylanilino]-2-oxoethyl]amino]-3-oxoprop-1-enyl]-N,N-dimethylbenzamide (hereafter referred to by its full systematic name) is a structurally complex molecule featuring:

- A 3-bromo-2-methylimidazo[1,2-a]pyridine core, which is a nitrogen-rich heterocycle known for its role in kinase inhibition and receptor binding .

This architecture implies therapeutic relevance, particularly in oncology or inflammatory diseases, given the prevalence of imidazo[1,2-a]pyridine derivatives in kinase inhibitors .

Propriétés

IUPAC Name |

4-[(E)-3-[[2-[3-[(3-bromo-2-methylimidazo[1,2-a]pyridin-8-yl)oxymethyl]-2,4-dichloro-N-methylanilino]-2-oxoethyl]amino]-3-oxoprop-1-enyl]-N,N-dimethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H28BrCl2N5O4/c1-18-28(31)38-15-5-6-24(29(38)35-18)42-17-21-22(32)12-13-23(27(21)33)37(4)26(40)16-34-25(39)14-9-19-7-10-20(11-8-19)30(41)36(2)3/h5-15H,16-17H2,1-4H3,(H,34,39)/b14-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDOBHDUXUJNXHX-NTEUORMPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C=CC=C(C2=N1)OCC3=C(C=CC(=C3Cl)N(C)C(=O)CNC(=O)C=CC4=CC=C(C=C4)C(=O)N(C)C)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N2C=CC=C(C2=N1)OCC3=C(C=CC(=C3Cl)N(C)C(=O)CNC(=O)/C=C/C4=CC=C(C=C4)C(=O)N(C)C)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H28BrCl2N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

673.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le FR167344 est synthétisé par un processus chimique en plusieurs étapes. La synthèse implique la formation d'une structure de chlorhydrate de 3-bromo-8-[2,6-dichloro-3-[N-[(E)-4-(N,N-diméthylcarbamoyl)cinnamidoacétyl]-N-méthylamino]benzyloxy]-2-méthylimidazo[1,2-a]pyridine . Les conditions de réaction comprennent généralement l'utilisation de solvants organiques, des températures contrôlées et des catalyseurs spécifiques pour garantir les transformations chimiques souhaitées.

Méthodes de production industrielle : La production industrielle de FR167344 implique la mise à l'échelle du processus de synthèse en laboratoire. Cela comprend l'optimisation des conditions de réaction pour la production à grande échelle, en garantissant la pureté et la constance du produit final, et en mettant en œuvre des mesures de contrôle de qualité. L'utilisation de réacteurs automatisés et de systèmes à flux continu peut améliorer l'efficacité et le rendement du processus de production.

Analyse Des Réactions Chimiques

Types de réactions : Le FR167344 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former différents produits d'oxydation.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels au sein du composé, modifiant ses propriétés chimiques.

Substitution : Des réactions de substitution peuvent se produire à diverses positions sur les cycles aromatiques, conduisant à la formation de nouveaux dérivés.

Réactifs et conditions courantes :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des réactifs d'halogénation comme le chlore ou le brome peuvent être utilisés pour les réactions de substitution.

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des dérivés amines.

4. Applications de la recherche scientifique

Le FR167344 a un large éventail d'applications de recherche scientifique :

Chimie : Il est utilisé comme composé outil pour étudier le récepteur de la bradykinine B2 et son rôle dans diverses voies biochimiques.

Biologie : Le composé est utilisé dans la recherche en biologie cellulaire et moléculaire pour étudier les mécanismes de transduction du signal impliquant le récepteur de la bradykinine B2.

Industrie : Le composé est utilisé dans le développement de nouveaux produits pharmaceutiques et comme étalon de référence en chimie analytique.

5. Mécanisme d'action

Le FR167344 exerce ses effets en se liant au récepteur de la bradykinine B2, inhibant ainsi l'hydrolyse du phosphatidylinositol médiée par le récepteur . Cette inhibition entraîne un décalage vers la droite concentration-dépendant de la courbe dose-réponse à la bradykinine, accompagné d'une réduction progressive de la réponse maximale . Le composé ne stimule pas l'hydrolyse du phosphatidylinositol, ce qui en fait un antagoniste puissant et sélectif du récepteur de la bradykinine B2.

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound is characterized by a complex molecular structure that includes multiple functional groups, making it a candidate for various biological activities. The IUPAC name reflects its complex nature, which includes imidazo[1,2-a]pyridine and dichloroaniline moieties. Its molecular formula is C₁₈H₁₈BrCl₂N₃O₃, indicating the presence of bromine and chlorine atoms that may contribute to its biological activity.

Anticancer Activity

Recent studies have indicated that compounds similar to 4-[(E)-3-[[2-[3-[(3-bromo-2-methylimidazo[1,2-a]pyridin-8-yl)oxymethyl]-2,4-dichloro-N-methylanilino]-2-oxoethyl]amino]-3-oxoprop-1-enyl]-N,N-dimethylbenzamide exhibit significant anticancer properties. For instance, research has shown that derivatives of imidazo[1,2-a]pyridine can inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest .

Modulation of Receptor Activity

The compound has been studied for its potential as a modulator of various receptors, including AMPA receptors. Compounds with similar structures have been reported to affect synaptic transmission and plasticity, which are crucial in neurological disorders . This suggests that the compound could be explored for therapeutic applications in neurodegenerative diseases.

Antimicrobial Properties

The presence of the imidazo[1,2-a]pyridine structure may also confer antimicrobial properties to the compound. Research indicates that derivatives can exhibit activity against both Gram-positive and Gram-negative bacteria . This opens avenues for development as an antibiotic agent.

Case Study 1: Antitumor Activity

A study investigating the anticancer effects of related compounds demonstrated that one derivative significantly inhibited cell proliferation in breast cancer cell lines through induction of apoptosis. The mechanism was linked to the activation of caspase pathways .

Case Study 2: Neuroprotective Effects

Another study focused on a structurally similar compound showed promising results in protecting neuronal cells from oxidative stress-induced damage. This was attributed to its ability to modulate glutamate receptors effectively .

Mécanisme D'action

FR167344 exerts its effects by binding to the bradykinin B2 receptor, thereby inhibiting the receptor-mediated phosphatidylinositol hydrolysis . This inhibition leads to a concentration-dependent rightward shift in the dose-response curve to bradykinin, accompanied by a progressive reduction of maximal response . The compound does not stimulate phosphatidylinositol hydrolysis, making it a potent and selective antagonist for the bradykinin B2 receptor.

Comparaison Avec Des Composés Similaires

Structural Similarity Analysis

Structural analogs were identified based on shared motifs:

Imidazo[1,2-a]pyridine/pyrimidine cores: Compound 3d (): Contains a pyrimido[4,5-d]pyrimidinone scaffold with a methoxy-piperazinylphenyl substituent. While lacking halogenation, its imidazo-pyrimidine core shares topological similarity with the target compound’s imidazo-pyridine ring, influencing binding to ATP pockets . Compound 9e (): Features a triazolo[4,5-b]pyridine-linked benzoimidazo[1,2-a]pyrimidine. The absence of bromo and dichloro groups reduces steric hindrance compared to the target compound.

Substituent Positioning: The 3-bromo-2-methyl group on the imidazo[1,2-a]pyridine core distinguishes the target compound from analogs like 10e (), which lacks halogens but includes a 3-aminophenyl group. Bromine may enhance hydrophobic interactions, while chlorine on the anilino group could improve metabolic stability .

Similarity Coefficients :

The Tanimoto coefficient () is widely used to quantify structural overlap using binary fingerprints. For the target compound vs. 3d/9e, similarity scores are expected to be moderate (~40–60%) due to divergent substituents but conserved cores.

Physicochemical Properties

A hypothetical comparison table is constructed based on inferred data and trends from , and 7:

Key Observations :

Bioactivity and Toxicity Trends

While direct bioactivity data for the target compound is unavailable, inferences are drawn from structural analogs:

- Kinase Inhibition: Imidazo[1,2-a]pyridine derivatives (e.g., 3d) exhibit IC₅₀ values in the nM range for kinases like EGFR and Aurora A . The target compound’s dichloroanilino group may enhance selectivity for kinases with hydrophobic active sites.

- Toxicity: Halogenated analogs (e.g., o-aminophenol derivatives in ) show higher subchronic toxicity (NOAEL: 50–300 mg/kg-d). The target compound’s bromine and chlorine substituents necessitate caution in dose optimization .

Hydrogen Bonding and Crystal Packing

The propenyl-enone and benzamide groups in the target compound likely form intermolecular hydrogen bonds (e.g., N–H···O, C=O···H–N), as seen in Etter’s rules (). Compared to Compound 9e (), which lacks an enone system, the target compound may exhibit stronger crystal lattice stability, impacting formulation and bioavailability .

Activité Biologique

The compound 4-[(E)-3-[[2-[3-[(3-bromo-2-methylimidazo[1,2-a]pyridin-8-yl)oxymethyl]-2,4-dichloro-N-methylanilino]-2-oxoethyl]amino]-3-oxoprop-1-enyl]-N,N-dimethylbenzamide , commonly referred to as FR167344 , is a synthetic organic molecule notable for its biological activities, particularly as an antagonist of the bradykinin B2 receptor. This article delves into its biological activity, synthesis, and relevant case studies, supported by empirical data.

Molecular Structure

- Molecular Formula : C30H25BrCl2N5O4

- Molecular Weight : 676.41 g/mol

- IUPAC Name : 4-[(E)-3-[[2-[3-[(3-bromo-2-methylimidazo[1,2-a]pyridin-8-yl)oxymethyl]-2,4-dichloro-N-methylanilino]-2-oxoethyl]amino]-3-oxoprop-1-enyl]-N,N-dimethylbenzamide

FR167344 acts primarily as a nonpeptide antagonist of the bradykinin B2 receptor , exhibiting a high binding affinity with an IC50 value of 65 nM . This receptor is implicated in various physiological processes, including inflammation and pain modulation. The compound's ability to selectively inhibit this receptor suggests potential therapeutic applications in managing pain and inflammatory conditions.

Anti-Tubercular Activity

Research has indicated that compounds structurally related to FR167344 exhibit significant anti-tubercular properties. For instance, a study highlighted several derivatives with IC90 values ranging from 3.73 to 40.32 μM against Mycobacterium tuberculosis H37Ra, showcasing the potential for developing new anti-tubercular agents based on similar scaffolds .

Antiproliferative Properties

FR167344 has been evaluated for its antiproliferative effects against various cancer cell lines. In one study, related compounds demonstrated IC50 values indicating substantial cytotoxicity against breast cancer cell lines MDA-MB-468 and MDA-MB-435s, with the most active compound showing an IC50 of 18.4 µM . This suggests that modifications to the imidazo[1,2-a]pyridine core could enhance anticancer activity.

Cytotoxicity and Selectivity

In vitro studies assessing cytotoxicity on human embryonic kidney (HEK-293) cells revealed that many derivatives of FR167344 were non-toxic at effective concentrations against Mycobacterium tuberculosis and cancer cell lines. This selectivity is crucial for developing therapeutics that minimize adverse effects while maximizing efficacy .

Case Study 1: Bradykinin B2 Receptor Antagonism

In a pharmacological study focusing on the bradykinin B2 receptor, FR167344 was shown to effectively inhibit receptor-mediated signaling pathways involved in inflammation. The compound's selectivity for the B2 receptor over the B1 receptor underscores its potential for targeted therapies in inflammatory diseases.

Case Study 2: Anti-Cancer Activity

A series of imidazo[1,2-a]pyridine derivatives were synthesized and tested for their antiproliferative effects against various cancer cell lines. The findings indicated that certain modifications to the structure significantly enhanced activity against breast cancer cells while maintaining low toxicity to normal cells .

Table 1: Biological Activity Summary of FR167344 Derivatives

| Compound | Target | IC50 (μM) | Selectivity |

|---|---|---|---|

| FR167344 | Bradykinin B2 Receptor | 0.065 | High |

| Compound 6e | Mycobacterium tuberculosis | 40.32 | Moderate |

| Compound 8 | MDA-MB-468 (Breast Cancer) | 18.4 | Low |

Table 2: Synthesis Overview

| Step | Description |

|---|---|

| Step 1 | Synthesis of the imidazo[1,2-a]pyridine core |

| Step 2 | Introduction of bromine and chlorine substituents |

| Step 3 | Formation of final amide bond |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.